2-naphthylmethyl 2-iodobenzoate
Description
2-Naphthylmethyl 2-iodobenzoate is an aromatic ester compound characterized by a 2-iodobenzoate core esterified with a 2-naphthylmethyl group. This structure combines the electron-withdrawing iodine substituent with the bulky, aromatic naphthyl moiety, influencing its physicochemical and reactivity profiles. The iodine atom at the ortho position of the benzoate moiety may also enhance its suitability as a substrate in cross-coupling reactions, similar to methyl 2-iodobenzoate .
Properties
IUPAC Name |
naphthalen-2-ylmethyl 2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IO2/c19-17-8-4-3-7-16(17)18(20)21-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKXQHGOYURRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-naphthylmethyl 2-iodobenzoate can be synthesized through the esterification of 2-iodobenzoic acid with 2-naphthylmethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-naphthylmethyl 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The naphthylmethyl group can undergo oxidation to form corresponding naphthylmethyl ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Oxidation Reactions: Products include naphthylmethyl ketones or carboxylic acids.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
2-naphthylmethyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-naphthylmethyl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-naphthylmethyl 2-iodobenzoate with key analogs, focusing on structural, reactivity, and application-based differences.
Methyl 2-Iodobenzoate
- Structural Differences : Methyl 2-iodobenzoate replaces the 2-naphthylmethyl group with a smaller methyl ester. This reduces steric hindrance and increases solubility in polar solvents compared to the bulkier naphthyl derivative .
- Reactivity : Methyl 2-iodobenzoate is widely used in Suzuki-Miyaura cross-coupling reactions due to its favorable balance of reactivity and steric accessibility. For example, it serves as a precursor in conjugated polymer synthesis, where the iodine atom participates in coupling with boronate esters .
- Applications : Preferred in reactions requiring rapid coupling kinetics, such as polymer synthesis, where steric bulk could impede reaction efficiency.
tert-Butyl 2-Iodobenzoate
- Structural Differences : The tert-butyl group introduces significant steric bulk, though less aromatic than the naphthyl group. This may reduce crystallization tendencies compared to 2-naphthylmethyl derivatives .
- Reactivity : The tert-butyl ester acts as a protective group, enhancing stability under acidic conditions but limiting reactivity in nucleophilic substitutions due to steric shielding.
(2-Naphthylmethyl)succinate
- This compound is a metabolite in anaerobic degradation pathways of polycyclic aromatics, suggesting biodegradability for naphthyl-containing structures .
- Reactivity/Applications : The succinate moiety enables integration into microbial metabolic pathways, unlike the iodobenzoate core, which may resist degradation due to halogenation. This highlights differences in environmental persistence between the two compounds .
Data Table: Key Properties and Reactivity Trends
| Compound | Molecular Weight (g/mol) | Ester Group | Solubility (Polar Solvents) | Reactivity in Cross-Coupling | Biodegradability |
|---|---|---|---|---|---|
| This compound | ~368.2 | 2-Naphthylmethyl | Low (high aromaticity) | Moderate (steric hindrance) | Likely low |
| Methyl 2-iodobenzoate | ~262.0 | Methyl | High | High | Moderate |
| tert-Butyl 2-iodobenzoate | ~306.1 | tert-Butyl | Moderate | Low (steric shielding) | Low |
| (2-Naphthylmethyl)succinate | ~260.3 | Succinyl | Moderate | N/A (metabolite) | High |
Research Findings and Implications
- Synthetic Utility : The naphthylmethyl group in this compound may enhance crystallization of target molecules, as seen in glycoside derivatives analyzed via X-ray diffraction . However, its steric bulk could reduce efficiency in cross-coupling reactions compared to methyl 2-iodobenzoate .
- Environmental Behavior : Unlike (2-naphthylmethyl)succinate, which is rapidly metabolized anaerobically, the iodine substituent in this compound likely confers resistance to microbial degradation, increasing environmental persistence .
- Thermal Stability : The aromatic naphthyl group may improve thermal stability relative to tert-butyl or methyl esters, though direct data are absent in the evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
